N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound has a structure characterized by the presence of a thiazole ring attached to a cyclopropane carboxamide group, and a phenyl ring substituted with a methylsulfanyl group. It is significant in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide generally involves the following steps:
Formation of Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Phenylcarbamoylmethyl Group: : The phenyl group substituted with a methylsulfanyl group is introduced through nucleophilic substitution reactions involving aryl halides.
Formation of Cyclopropanecarboxamide: : The cyclopropanecarboxamide group is incorporated via a cyclopropanation reaction followed by amidation.
Industrial Production Methods:
For industrial-scale production, advanced methods like continuous flow synthesis can be used. This involves:
Microreactor Technology: : Enhances reaction rates and yields by providing better control over reaction conditions.
Optimization of Catalysts: : Using high-efficiency catalysts to speed up the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form various intermediates, depending on the functional group targeted.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions:
Oxidation Reagents: : H₂O₂, mCPBA.
Reduction Reagents: : NaBH₄, LiAlH₄.
Substitution Reagents: : Halogenated compounds, Grignard reagents.
Major Products:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced intermediates of the original compound.
Substitution: : Various substituted derivatives based on the nature of the incoming group.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: : Used as a building block in organic synthesis.
Ligand in Coordination Chemistry: : Acts as a ligand to form complexes with metals.
Biology:
Enzyme Inhibitor: : Inhibits specific enzymes due to its structural similarity to natural substrates.
Probe in Biochemical Studies: : Used to study biological pathways and mechanisms.
Medicine:
Pharmaceutical Compound: : Potential therapeutic agent for treating various diseases.
Drug Delivery: : Used in designing prodrugs that activate under specific conditions.
Industry:
Material Science: : Component in the synthesis of advanced materials.
Agriculture: : Active ingredient in pesticides or herbicides.
Mechanism of Action
N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide exerts its effects primarily through enzyme inhibition. The compound's structure allows it to bind to the active sites of enzymes, blocking substrate access and thereby inhibiting enzyme activity. Molecular docking studies have shown that it interacts with key amino acid residues in the enzyme's active site, leading to a loss of function. This mechanism is critical in its applications as a pharmaceutical agent and biochemical probe.
Comparison with Similar Compounds
**N-[4-(3-chlorophenyl)carbamoyl]methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
**N-[4-(3-methoxyphenyl)carbamoyl]methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
Highlighting Uniqueness:
N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide stands out due to the presence of the methylsulfanyl group, which enhances its lipophilicity and ability to interact with biological membranes. This makes it more effective in penetrating cell membranes and reaching intracellular targets compared to its counterparts.
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Properties
IUPAC Name |
N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-22-13-4-2-3-11(7-13)17-14(20)8-12-9-23-16(18-12)19-15(21)10-5-6-10/h2-4,7,9-10H,5-6,8H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAAVNPWEDFJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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